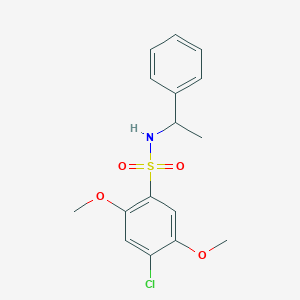
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide exerts its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of new blood vessels (angiogenesis) in tumors. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is also relatively easy to synthesize, allowing for large-scale production. However, 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the development of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide-based therapies for cancer and inflammatory diseases. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new HDAC inhibitors based on the structure of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. By modifying the structure of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, it may be possible to develop more potent and selective HDAC inhibitors with improved pharmacological properties.
Méthodes De Synthèse
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with N-(1-phenylethyl)amine. This reaction results in the formation of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide as a white crystalline solid. The purity of the synthesized 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cells, including breast cancer, pancreatic cancer, and lung cancer. It has also been found to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
Nom du produit |
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H18ClNO4S |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-11(12-7-5-4-6-8-12)18-23(19,20)16-10-14(21-2)13(17)9-15(16)22-3/h4-11,18H,1-3H3 |
Clé InChI |
VOMTYMQRCQCYOI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
SMILES canonique |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)



![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)


